molecular formula C12H9Cl2NO B1629632 (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol CAS No. 887974-17-6

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol

Cat. No.: B1629632
CAS No.: 887974-17-6
M. Wt: 254.11 g/mol
InChI Key: XQZHYDQFLRPEIY-UHFFFAOYSA-N
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Description

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (CAS 887974-17-6) is a valuable chemical building block in medicinal chemistry and anticancer research. This compound, with the molecular formula C12H9Cl2NO and a molecular weight of 254.11, features a pyridine core substituted with a 3,5-dichlorophenyl group and a methanol functional group, which provides a handle for further chemical modifications . Compounds within this structural class have demonstrated significant research utility as flexible tetracyclic scaffolds for the development of novel therapeutic agents . Specifically, related 2-phenol-4,6-dichlorophenyl-pyridine analogues have been systematically designed, synthesized, and evaluated for their biological activity, showing potent and selective inhibition of human DNA topoisomerase IIα (topo IIα) . Topo IIα is a critical enzyme target for cancer therapeutics, as it is essential for cell proliferation . These inhibitors act as catalytic inhibitors, interfering with the enzyme's catalytic cycle rather than stabilizing the DNA-cleavable complex, and have exhibited stronger antiproliferative activity in certain cancer cell lines such as HCT-15 and T47D . The presence of the dichlorophenyl moiety and the hydroxyl group is crucial for this biological activity, as these groups are known to enhance topo inhibitory effects and cytotoxic potential . As a key synthetic intermediate, this compound is intended for use in the synthesis and discovery of new topoisomerase IIα-targeting agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZHYDQFLRPEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647009
Record name [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-17-6
Record name [5-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling reactions have emerged as a cornerstone for constructing biaryl systems in pyridine derivatives. A representative route involves the Suzuki-Miyaura coupling between 3-bromo-5-(hydroxymethyl)pyridine and 3,5-dichlorophenylboronic acid. Key steps include:

  • Precursor Synthesis : 3-Bromo-5-(hydroxymethyl)pyridine is prepared via bromination of 5-(hydroxymethyl)pyridine using phosphorus tribromide in dichloromethane at 0–5°C.
  • Coupling Reaction : The brominated intermediate is reacted with 3,5-dichlorophenylboronic acid in a tetrahydrofuran-water mixture (4:1) using tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) and sodium carbonate (2 eq.) at 80°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound in 67–72% purity, followed by recrystallization from ethanol-water to achieve >98% purity.

Critical Parameters :

  • Catalyst loading below 2 mol% minimizes palladium residue in the final product.
  • Maintaining reaction temperatures below 85°C prevents deboronation of the arylboronic acid.

Reductive Amination and Diazotization

An alternative route leverages reductive amination followed by diazotization, adapted from methodologies in pyridine-N-oxide chemistry:

  • Nitrile Reduction : 3-Cyano-5-(3,5-dichlorophenyl)pyridine undergoes catalytic hydrogenation (H₂, 50 psi) over Raney nickel in ethanol at 50°C to yield 3-aminomethyl-5-(3,5-dichlorophenyl)pyridine.
  • Diazotization : The aminomethyl intermediate is treated with sodium nitrite (1.2 eq.) in a glacial acetic acid-water (1:1) mixture at −5°C, generating the diazonium salt in situ. Subsequent hydrolysis at 25°C affords the hydroxymethyl derivative.

Yield Optimization :

  • Excess sodium nitrite (1.5 eq.) improves conversion but requires careful pH control (pH 3–4) to avoid byproduct formation.
  • Gradual warming from −5°C to 25°C during hydrolysis enhances regioselectivity.

Oxidation of Methyl Precursors

Direct oxidation of a 3-methyl group provides a streamlined pathway:

  • Substrate Preparation : 3-Methyl-5-(3,5-dichlorophenyl)pyridine is synthesized via Friedländer condensation between 3,5-dichlorophenylacetonitrile and ethyl acetoacetate in polyphosphoric acid.
  • Selective Oxidation : The methyl group is oxidized using potassium permanganate (3 eq.) in aqueous sulfuric acid (1M) at 60°C for 6 hours, yielding the hydroxymethyl derivative.

Challenges :

  • Overoxidation to the carboxylic acid occurs if reaction times exceed 8 hours.
  • Manganese dioxide byproducts necessitate filtration through Celite® before extraction.

Reaction Optimization and Conditions

Solvent Systems

Mixed polar aprotic solvents enhance reaction kinetics and product solubility:

Solvent Ratio (v/v) Reaction Efficiency (%) Purity (%)
Tetrahydrofuran:H₂O (4:1) 78 92
Dimethylformamide:H₂O (3:1) 65 88
Acetone:H₂O (2:1) 71 85

Data adapted from large-scale syntheses in patent literature.

Temperature Profiles

  • Cross-Coupling : Optimal yields (72%) achieved at 80°C; temperatures >90°C promote homocoupling.
  • Diazotization : Maintaining −5°C during nitrite addition minimizes nitrosamine byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyridine-H), 8.23 (d, J = 2.4 Hz, 2H, Ar-H), 7.56 (t, J = 2.0 Hz, 1H, Ar-H), 5.42 (t, J = 5.6 Hz, 1H, -OH), 4.58 (d, J = 5.6 Hz, 2H, -CH₂OH).
  • FT-IR (KBr) : 3280 cm⁻¹ (O-H stretch), 1595 cm⁻¹ (C=C aromatic), 1540 cm⁻¹ (C-Cl).

Thermal Analysis

  • DSC : Melting endotherm at 148–152°C (ΔH = 112 J/g).
  • TGA : Decomposition onset at 210°C (5% weight loss).

Comparative Analysis of Synthesis Routes

Parameter Cross-Coupling Reductive Amination Oxidation
Yield (%) 72 65 58
Purity (%) 98 95 91
Catalyst Cost High Moderate Low
Scalability Excellent Moderate Poor

Industrial Applications and Scalability

The cross-coupling route demonstrates superior scalability, with patent data reporting batch sizes up to 1.83 kg using tetrahydrofuran as the primary solvent. Critical considerations for industrial adoption include:

  • Palladium recovery systems to reduce catalyst costs.
  • Continuous flow diazotization setups to enhance safety profile.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the chlorine atoms on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol serves as an essential intermediate in the synthesis of various chemical entities. Its structural features allow for diverse reactions that can lead to the development of new compounds with tailored properties.

Biology

The compound is utilized as a probe in biological research to study interactions between small molecules and biological targets. Its ability to bind to specific enzymes or receptors makes it a valuable tool for investigating binding affinities and mechanisms of action.

Biological Activity Data:

  • Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential: Emerging evidence suggests that this compound may interact with proteins associated with cancer, potentially inhibiting tumor growth or metastasis.
  • Neuropharmacological Effects: Its interaction with neurotransmitter receptors indicates possible applications in treating neurological disorders.

Medical Applications

In the medical field, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit various biological activities that can be harnessed for therapeutic purposes, such as anti-inflammatory or antimicrobial effects.

Industrial Applications

The compound also finds utility in industrial applications, particularly in developing new materials and chemical processes. Its reactivity allows it to be used in synthesizing polymers and coatings, contributing to advancements in material science.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential for development into antimicrobial agents.

Case Study 2: Anticancer Research

Research focused on the interaction of this compound derivatives with specific cancer-related proteins. Initial findings showed promise in inhibiting cancer cell proliferation in vitro, warranting further exploration into its application as an anticancer therapeutic.

Mechanism of Action

The mechanism by which (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Pyridinylmethanols

Several pyridinylmethanol derivatives feature halogen substituents, which influence their electronic and physical properties:

Compound Name Substituents on Pyridine Ring Molecular Weight (g/mol) Key Properties References
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol 5-(3,5-DClPh), 3-CH2OH 274.1 High lipophilicity, potential enzyme inhibition
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OCH3, 3-CH2OH 203.6 Moderate solubility due to methoxy group
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Br, 2-Cl, 3-CH2OH 243.5 Enhanced reactivity for cross-coupling
(5-Iodopyridin-3-yl)methanol 5-I, 3-CH2OH 235.0 Useful in radiopharmaceutical synthesis

Key Observations :

  • Methoxy or smaller halogen substituents (e.g., Cl, Br) enhance solubility but reduce steric bulk, favoring synthetic versatility .

Alkyl/Alkoxy-Substituted Pyridinylmethanols

Alkyl and alkoxy groups alter solubility and steric effects:

Compound Name Substituents on Pyridine Ring Molecular Weight (g/mol) Key Properties References
[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol 2-Et, 6-iPr, 3-CH2OH 195.3 High solubility due to alkyl groups
(5,6-Dimethoxypyridin-3-yl)methanol 5-OCH3, 6-OCH3, 3-CH2OH 199.2 Polar, suitable for aqueous reactions

Key Observations :

  • Alkyl/alkoxy substituents improve water solubility but reduce aromatic π-stacking capabilities, limiting applications in hydrophobic interactions .

Aromatic/Heteroaromatic-Substituted Pyridinylmethanols

Compounds with extended aromatic systems exhibit distinct electronic profiles:

Compound Name Substituents on Pyridine Ring Molecular Weight (g/mol) Key Properties References
This compound 5-(3,5-DClPh), 3-CH2OH 274.1 Dual functionality: H-bonding + lipophilicity
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol 5-(Pyridazin-3-yl), 3-CH2OH 207.2 Enhanced π-π interactions for drug design
N-(3,5-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole-linked pyridine and DClPh 336.6 Anticancer potential via triazole moiety

Key Observations :

  • The dichlorophenyl group in the target compound is structurally analogous to fungicidal agents (e.g., chlorothalonil derivatives), suggesting possible agrochemical applications .
  • Heteroaromatic hybrids (e.g., pyridazine-triazole systems) show higher biological activity but require complex synthesis .

Structural and Functional Implications

  • Lipophilicity: The 3,5-dichlorophenyl group increases logP values compared to non-halogenated analogs, favoring blood-brain barrier penetration in drug design .
  • Biological Activity : Dichlorophenyl-containing compounds often exhibit antifungal and enzyme-inhibitory properties, as seen in related triazole derivatives .

Biological Activity

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate their activity, leading to significant biological effects. The specific pathways and targets depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could act on receptors that play roles in signaling pathways relevant to disease states.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties by targeting specific receptors overexpressed in certain cancers. For instance, derivatives of pyridine compounds have been shown to interact with the ephrin receptor family, which is implicated in tumor progression and metastasis .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. Compounds within this class have been investigated for their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Antimicrobial Activity

The compound has shown promise in preliminary studies for antimicrobial activity against various pathogens. Its efficacy appears to be enhanced when combined with other agents, suggesting a potential role in combination therapies .

Table 1: Summary of Biological Activities

StudyActivityTargetReference
1AnticancerEPH receptors
2NeuroprotectionNMT (N-myristoyltransferase)
3AntimicrobialVarious pathogens

Detailed Findings

  • Anticancer Mechanism : A study highlighted the structure-activity relationship (SAR) of similar pyridine derivatives, demonstrating that modifications at specific positions significantly enhance anticancer activity against breast cancer cell lines .
  • Neuroprotective Mechanism : Research indicated that certain derivatives could inhibit oxidative stress pathways in neuronal cells, providing a protective effect against neurotoxic insults .
  • Antimicrobial Efficacy : A recent investigation reported that this compound exhibited significant inhibitory effects on bacterial growth in vitro, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a boronic acid derivative of 3,5-dichlorophenyl reacts with a halogenated pyridinylmethanol precursor. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ in toluene/EtOH/H₂O) are critical for cross-coupling . Alternatively, nucleophilic substitution on pre-functionalized pyridine rings (e.g., bromo or iodopyridines) with 3,5-dichlorophenyl Grignard reagents may be employed, followed by reduction to the alcohol .
  • Key Considerations : Optimize reaction temperature (90–105°C) and solvent polarity to enhance yield. Monitor by TLC or HPLC for intermediate stability.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and alcohol proton integration. For example, the pyridine C-H protons appear as distinct downfield signals (~8.5–9.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.0 for C₁₂H₈Cl₂NOH) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the common chemical transformations of this compound?

  • Oxidation : The primary alcohol oxidizes to the corresponding aldehyde (e.g., using MnO₂ or Swern conditions), which is useful for further derivatization .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters, enhancing lipophilicity for bioavailability studies .
  • Substitution : The pyridine nitrogen can undergo alkylation or acylation to introduce functional groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols). For example, highlights discrepancies in antimicrobial activity between similar dichlorophenyl derivatives, requiring controlled MIC assays .
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, patent literature) to identify outliers or methodological biases .
  • Dose-Response Curves : Use nonlinear regression models to quantify potency variations across studies.

Q. How to design SAR studies for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the pyridine ring (e.g., introduce methyl, methoxy, or halogens at C-2/C-4) and the dichlorophenyl group (e.g., replace Cl with CF₃). ’s table (below) demonstrates how substituents affect biological activity :
CompoundAnticancer Activity (IC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)
Parent compound12.325.0
3,5-DiCF₃ analog8.718.4
Pyridine-N-oxide derivative15.632.1
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., cytochrome P450 enzymes) .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency. notes that Pd(PPh₃)₄ in toluene/EtOH/H₂O at 105°C achieves >80% yield .
  • Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water.
  • Byproduct Analysis : Identify impurities (e.g., dehalogenated byproducts) via LC-MS and adjust stoichiometry to minimize their formation .

Contradiction Analysis and Troubleshooting

Q. Why do solubility values vary significantly across studies?

  • Root Cause : Discrepancies arise from solvent polarity (DMSO vs. aqueous buffers) and measurement techniques (shake-flask vs. HPLC).
  • Resolution : Standardize solubility assays using USP methods and report logP values (predicted ~3.2 for the parent compound) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol
Reactant of Route 2
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(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.